

Genotoxicity Assessment of Food Yellow 3:1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Food Yellow 3:1

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity of the food colorant **Food Yellow 3:1**, also known as Quinoline Yellow (E104). The information is compiled from a range of scientific studies to assist researchers, scientists, and drug development professionals in evaluating its safety profile.

Executive Summary

Food Yellow 3:1 has been the subject of numerous genotoxicity studies with conflicting results. In vitro studies have demonstrated positive genotoxic effects in human cell lines, including DNA damage and chromosomal aberrations. Conversely, in vivo studies and some regulatory assessments have concluded that it does not pose a genotoxic risk at current exposure levels. This guide presents the available data in a structured format to facilitate a comprehensive understanding of its genotoxic potential.

Data Presentation: Summary of Genotoxicity Studies

The following tables summarize the quantitative data from key in vitro and in vivo genotoxicity studies on **Food Yellow 3:1**.

In Vitro Genotoxicity Studies

Assay Type	Test System	Concentration Range	Metabolic Activation (S9)	Results	Reference
Comet Assay	Human Lymphocytes	Up to ~0.9 mg/mL	Without	Positive for DNA damage, significant at the highest concentration.	[1][2]
Micronucleus Assay	Human Lymphocytes	Up to ~0.9 mg/mL	Without	Positive for chromosome damage at all tested concentrations.	[1][2]
Comet Assay	Human HepG2 cells	0.5 - 20 µg/mL	Not specified	Positive, dose-dependent increase in DNA damage.	[3][4]
Cytokinesis-Block Micronucleus Cytome (CBMN-Cyt) Assay	Human HepG2 cells	0.5 - 20 µg/mL	Not specified	Positive, indicating clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects.	[3][4]
Ames Test	S. typhimurium (TA98, TA100,	Up to 5 mg/plate	With and Without	Negative for mutagenicity.	[2]

TA1535,
TA1537) & E.
coli (WP2
uvrA)

Mouse Lymphoma Assay	L5178Y cells	Up to 3.8 mg/mL	With and Without	Negative for gene mutation. [2]
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In Vivo Genotoxicity and Carcinogenicity Studies

Assay Type	Animal Model	Dosing Regimen	Key Findings	Reference
Micronucleus Assay	NMRI Mice	Single gavage dose of 0.5, 1, or 2 g/kg bw	Negative for chromosome damage in bone marrow cells.	[2][5]
Carcinogenicity Study	Rats (F1 generation)	Dietary administration (up to 250 mg/kg bw/day for males, 280 mg/kg bw/day for females) for 105-106 weeks	Increased incidence of hepatocellular adenoma in high-dose males and hepatocellular adenoma or carcinoma (combined) in high-dose females.	[6]
Chronic Toxicity Study	Rats	Dietary administration (≥ 85 –100 mg/kg bw/day) for 2 years	Reduced body weight, yellow discoloration, increased liver weights, and non-neoplastic liver lesions.	[6]
Carcinogenicity Study	Rats	Subcutaneous administration	No evidence of carcinogenicity.	[3][5]
Lung Tumor Bioassay	Mice	Not specified	Not carcinogenic.	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Comet Assay (Human Lymphocytes)

- Test System: Human peripheral lymphocytes.
- Treatment: Cells were treated for 1 hour with various concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.
- Methodology: The Comet assay, or single-cell gel electrophoresis, was performed to detect DNA damage. After treatment, cells were embedded in agarose on a microscope slide, lysed to remove proteins, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further in the electric field, forming a "comet tail."
- Endpoint: DNA damage, quantified by the extent of DNA migration.[\[2\]](#)

In Vitro Micronucleus Assay (Human Lymphocytes)

- Test System: Human peripheral lymphocytes.
- Treatment: Cells were incubated for 24 hours with several concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.
- Methodology: The micronucleus assay assesses chromosomal damage. After exposure, cells are cultured and blocked in cytokinesis. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is scored in binucleated cells.
- Endpoint: Chromosome damage, measured by the frequency of micronucleated cells.[\[2\]](#)

In Vivo Micronucleus Assay (Mouse Bone Marrow)

- Test System: NMRI mice (5 per sex per group).
- Treatment: A single dose of 0, 0.5, 1, or 2 g/kg body weight was administered by gavage.
- Methodology: Bone marrow cells were examined for micronuclei at 24 hours (all dose levels) and 48 hours (top dose only) after treatment. The assay was carried out in accordance with OECD Guideline 474.
- Endpoint: Chromosome damage, assessed by the frequency of micronucleated polychromatic erythrocytes.[\[2\]](#)

Visualizations

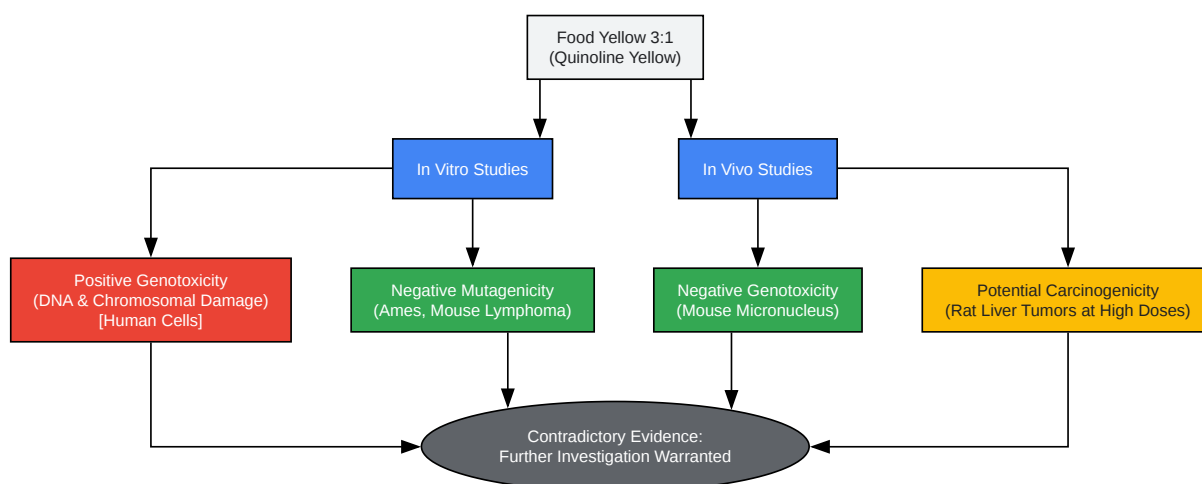
Experimental Workflow for In Vitro Genotoxicity Assessment



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Caption: Workflow for in vitro genotoxicity testing of **Food Yellow 3:1**.

Logical Relationship of Genotoxicity Assessment Findings



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Caption: Summary of conflicting genotoxicity findings for **Food Yellow 3:1**.

Discussion and Conclusion

The genotoxicity of **Food Yellow 3:1** remains a subject of scientific debate. While in vitro studies using human cell lines suggest a potential for DNA and chromosomal damage[1][2][3][4], in vivo assays in rodents have not shown genotoxic effects in bone marrow cells.[2][5] Furthermore, standard mutagenicity assays like the Ames test have yielded negative results.[2]

Long-term carcinogenicity studies in rats have indicated a potential for liver tumor formation at high doses, although other studies did not find evidence of carcinogenicity.[3][5][6] Regulatory bodies like the European Food Safety Authority (EFSA) have concluded that Quinoline Yellow does not raise genotoxicity concerns, though they have established a reduced acceptable daily intake (ADI).[5][7][8]

The discrepancy between in vitro and in vivo results may be due to differences in metabolism, detoxification, and bioavailability of the compound in whole organisms versus isolated cell cultures. The positive findings in human cell lines, particularly those with metabolic capabilities like HepG2 cells, warrant careful consideration. The electrochemical oxidation of Quinoline Yellow has been shown to produce potentially harmful aromatic amines.[4]

For drug development professionals, the conflicting data on **Food Yellow 3:1** highlights the importance of a weight-of-evidence approach in safety assessment. While it may be considered safe for its intended use as a food additive within established limits, its potential for genotoxicity in certain test systems suggests that its use in pharmaceutical formulations should be carefully evaluated. Further research into the metabolic pathways and the mechanism of genotoxicity of **Food Yellow 3:1** and its metabolites is recommended to fully elucidate its safety profile.

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- To cite this document: BenchChem. [Genotoxicity Assessment of Food Yellow 3:1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093828#genotoxicity-assessment-of-food-yellow-3-1]

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